molecular formula C11H16 B043098 Pentylbenzene CAS No. 538-68-1

Pentylbenzene

Cat. No.: B043098
CAS No.: 538-68-1
M. Wt: 148.24 g/mol
InChI Key: PWATWSYOIIXYMA-UHFFFAOYSA-N
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Description

Pentylbenzene, also known as 1-phenylpentane, is an organic compound that belongs to the class of alkylbenzenes. It is a derivative of benzene, featuring a benzene ring attached to a pentyl group, which is a five-carbon alkyl chain. The molecular formula of this compound is C₁₁H₁₆, and it is a colorless liquid under standard conditions with a characteristic aromatic odor .

Mechanism of Action

Target of Action

Pentylbenzene, also known as 1-Phenylpentane, is a type of alkylbenzene . The primary target of this compound is the carbon atom attached to the aromatic ring, which is particularly reactive . This carbon atom is referred to as the benzylic position .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. The benzylic position of this compound is susceptible to various reactions, including oxidation and bromination . For instance, when this compound is heated with aqueous potassium permanganate (KMnO4) under acidic conditions, it can be oxidized to benzoic acids . Additionally, N-bromosuccinimide (NBS) can be used to facilitate the benzylic bromination reaction via a radical process .

Pharmacokinetics

The chemical properties of this compound, such as its molecular weight (1482447) and structure , can influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it undergoes and the biochemical pathways it affects. For instance, the oxidation of this compound to benzoic acids can result in the formation of new compounds with different properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain reagents (e.g., KMnO4 or NBS) and the pH of the environment can affect the reactions that this compound undergoes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentylbenzene typically involves an electrophilic substitution reaction known as Friedel-Crafts alkylation. In this process, benzene reacts with an alkyl halide (such as pentyl chloride) in the presence of a Lewis acid catalyst (such as aluminum chloride). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the efficient formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Pentylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzylic position (the carbon atom attached to the benzene ring) is particularly reactive and can be oxidized to form benzoic acid derivatives.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; sulfuric acid (H₂SO₄) for sulfonation; halogens (Cl₂, Br₂) with catalysts for halogenation.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Substitution: Nitro, sulfonic, and halogenated derivatives of this compound.

Scientific Research Applications

Pentylbenzene has several applications in scientific research, including:

    Chemistry: It serves as a model compound for studying the properties and reactions of alkylbenzenes.

    Biology and Medicine: While not widely used directly in biological or medical applications, derivatives of this compound can be explored for potential pharmaceutical properties.

    Industry: this compound is used as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Pentylbenzene is similar to other alkylbenzenes, such as toluene (methylbenzene), ethylbenzene, and propylbenzene. its longer alkyl chain imparts unique properties:

    Toluene (Methylbenzene): C₇H₈, a shorter alkyl chain, widely used as a solvent and in the production of benzene derivatives.

    Ethylbenzene: C₈H₁₀, used primarily in the production of styrene for polystyrene plastics.

    Propylbenzene: C₉H₁₂, used as a solvent and in organic synthesis.

This compound’s longer alkyl chain results in lower solubility in polar solvents and higher solubility in non-polar solvents compared to its shorter-chain counterparts .

Properties

IUPAC Name

pentylbenzene
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InChI

InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3
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InChI Key

PWATWSYOIIXYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=C1
Source PubChem
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Molecular Formula

C11H16
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DSSTOX Substance ID

DTXSID6022054
Record name Pentylbenzene
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Molecular Weight

148.24 g/mol
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Physical Description

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Amylbenzene
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Vapor Pressure

0.43 [mmHg]
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CAS No.

538-68-1
Record name Pentylbenzene
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Record name Benzene, pentyl-
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Record name AMYLBENZENE
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Synthesis routes and methods

Procedure details

Running Reaction 2 at a 25% conversion of n-undecane gives the desired molar ratios of n-pentylbenzene and n-undecane in the synthetic JP-8 surrogate for mass and energy balance purposes:
Name
JP-8
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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